Iloperidone Impurity 13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

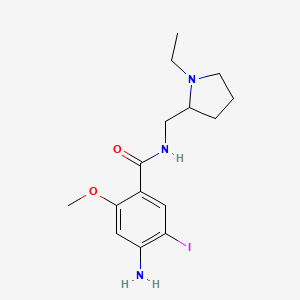

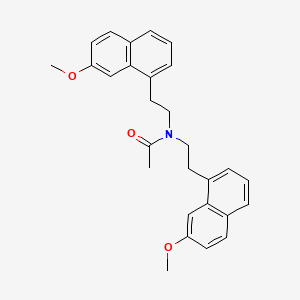

Iloperidone Impurity 13 is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.5 . It is also known by its chemical name: 6-Fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole .

Synthesis Analysis

The synthesis of Iloperidone, which Iloperidone Impurity 13 is a part of, involves N-alkylation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride in a mixture of water and heptane as solvent and sodium hydroxide as a base in the presence of tetrabutylammonium bromide as a phase transfer catalyst . Another process for the synthesis of Iloperidone starts from 4-hydroxy-3-methoxy acetophenone (acetovanillone), 1-chloro-3-bromo propane and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, using a one-pot method .Molecular Structure Analysis

The molecular structure of Iloperidone Impurity 13 includes a benzisoxazole ring attached to a piperidine ring, which is further attached to another benzisoxazole ring . The structure also includes a fluorine atom attached to one of the benzisoxazole rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Iloperidone, which Iloperidone Impurity 13 is a part of, include N-alkylation and phase transfer catalysis . The process also involves the use of solvents like water and heptane, and a base like sodium hydroxide .Physical And Chemical Properties Analysis

Iloperidone Impurity 13 has a molecular formula of C24H25FN4O2 and a molecular weight of 420.5 . It is a member of the class of piperidines .Applications De Recherche Scientifique

Methodological Research

Landge et al. (2014) developed a sensitive and precise UPLC method for the quantitative determination of Iloperidone and its impurities in drug substances and products. This method is crucial for ensuring the quality and efficacy of Iloperidone in pharmaceutical formulations. The method features a short runtime and a broad concentration range, highlighting its efficiency and versatility in pharmaceutical analysis (Landge et al., 2014).

Synthesis and Characterization

A study by Avendra and colleagues (2013) focused on synthesizing and characterizing process-related impurities of Iloperidone, including Iloperidone Impurity 13. Understanding these impurities is essential for the optimization of the industrial-scale synthesis of Iloperidone, ensuring the purity and safety of the final product (Avendra et al., 2013).

Pharmacogenomics

A study by Lavedan et al. (2009) explored the association of genetic polymorphisms with the response to Iloperidone, including the impact of impurities like Iloperidone Impurity 13. This research contributes to the understanding of how genetic factors influence the effectiveness of Iloperidone in treating schizophrenia, potentially guiding personalized medicine approaches (Lavedan et al., 2009).

Receptor Binding Studies

Subramanian and Kalkman (2002) investigated the receptor affinity profile of Iloperidone and its metabolites, indirectly providing insights into the role of impurities like Iloperidone Impurity 13 in the drug’s pharmacological profile. Understanding these interactions is crucial for predicting the drug's efficacy and side-effect profile (Subramanian & Kalkman, 2002).

Bioavailability and Delivery

Londhe and Shirsat (2018) focused on formulating fast-dissolving sublingual films of Iloperidone, which may include managing its impurities like Impurity 13. This research is pivotal for enhancing Iloperidone's oral bioavailability, offering an innovative approach for drug delivery in schizophrenia treatment (Londhe & Shirsat, 2018).

Safety and Tolerability

Dargani and Malhotra (2014) examined the safety profile of Iloperidone, including the potential effects of its impurities. Their research provides valuable insights into the tolerability and adverse effect profile of Iloperidone, contributing to its safe use in clinical settings (Dargani & Malhotra, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

As Iloperidone Impurity 13 is a part of the synthesis process of Iloperidone, future research could focus on improving the synthesis process to reduce the formation of impurities. Additionally, further studies could be conducted to understand the properties and potential applications of Iloperidone Impurity 13 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 13 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "N,N-dimethylformamide", "Thionyl chloride", "Triethylamine", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "The starting material is first treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium bicarbonate and extracted with ethyl acetate to obtain the free base.", "The free base is then treated with thionyl chloride and N,N-dimethylformamide to form the corresponding acid chloride.", "The acid chloride is then treated with triethylamine and methanesulfonic acid to form the corresponding mesylate.", "The mesylate is then treated with sodium nitrite and hydrogen gas in the presence of palladium on carbon to form the desired impurity." ] } | |

Numéro CAS |

531524-17-1 |

Formule moléculaire |

C24H25FN4O2 |

Poids moléculaire |

420.49 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)

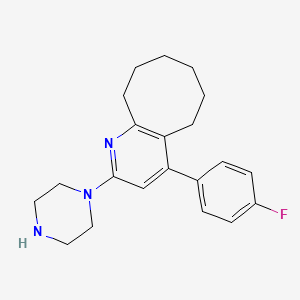

![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)